molecular formula C24H17ClN4O3 B11275933 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11275933
M. Wt: 444.9 g/mol
InChI Key: KPTAQNXMASCJCA-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline and oxadiazole families. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and oxadiazole groups in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with phenethylamine in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the quinazoline core under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline and oxadiazole derivatives.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Such as kinases or proteases, which are involved in critical cellular processes.

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Interfering with DNA/RNA: Affecting the replication and transcription processes in cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline and oxadiazole moieties, which may confer a distinct set of biological activities and pharmacological properties not observed in other similar compounds.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

KPTAQNXMASCJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O

Origin of Product

United States

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